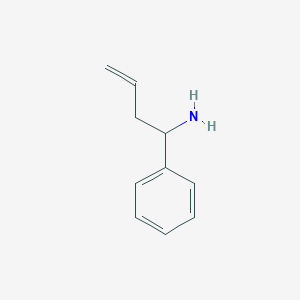

(1R)-1-phenylbut-3-en-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-phenylbut-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6,11H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOYSBDLLGZOKF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Enantioselective Synthesis of 1r 1 Phenylbut 3 En 1 Amine

Asymmetric Catalytic Approaches

Asymmetric catalysis, utilizing either small organic molecules or transition metal complexes, provides the most efficient and direct routes to enantiomerically pure compounds like (1R)-1-phenylbut-3-en-1-amine. peerj.com These methods rely on a chiral catalyst to control the stereochemical outcome of the reaction, converting prochiral starting materials into a single desired enantiomer.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, using metal-free, chiral organic molecules to catalyze transformations with high stereocontrol. beilstein-journals.org For the synthesis of chiral amines, strategies often involve the activation of carbonyl compounds or imines. rsc.org

Proline and its derivatives are highly effective organocatalysts, particularly in reactions proceeding through nucleophilic enamine intermediates. google.com In a potential pathway to this compound, the mechanism involves the reaction of a carbonyl compound with the secondary amine of the proline catalyst to form a chiral enamine. nih.gov This enamine then acts as a nucleophile, attacking an electrophile, such as an imine derived from benzaldehyde.

The catalytic cycle can be described as follows:

Enamine Formation: A ketone or aldehyde reacts with a chiral secondary amine catalyst, like proline, to form a transient, nucleophilic enamine intermediate.

Nucleophilic Attack: The chiral enamine attacks a suitable electrophile. For the synthesis of the target amine, this would typically be an N-protected benzaldimine.

Hydrolysis and Catalyst Regeneration: The resulting intermediate is hydrolyzed to release the final product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle. unibo.it

This enamine activation strategy has been successfully applied in numerous carbon-carbon bond-forming reactions, including Mannich reactions, which are a direct method for synthesizing β-amino carbonyl compounds, the precursors to chiral amines. rsc.orgacs.org

| Catalyst | Reaction Type | Key Feature | Typical Enantiomeric Excess (ee) |

| (S)-Proline | Mannich Reaction | Forms a rigid bicyclic transition state via H-bonding. nih.gov | Often >90% |

| (S)-Diphenylprolinol Silyl Ether | Michael Addition | Increased steric bulk directs the electrophile approach. beilstein-journals.org | Up to 99% |

| Proline-based Prolinamides | Aldol Reaction | Bifunctional; amide NH acts as a hydrogen bond donor. nih.gov | >95% |

This table presents data for reactions analogous to the synthesis of the target compound, illustrating the effectiveness of proline-derived catalysts.

The high degree of stereoselectivity achieved in organocatalyzed reactions is a direct result of the catalyst's ability to create a highly organized, chiral environment in the transition state. dicp.ac.cn With proline-based catalysts, several factors contribute to this precise stereochemical control:

Rigid Catalyst Backbone: The five-membered ring of proline provides a conformationally constrained scaffold. This rigidity minimizes the number of possible transition states, favoring the one with the lowest energy, which leads to the major stereoisomer. nih.gov

Steric Shielding: Substituents on the proline ring or its derivatives can create significant steric hindrance. This bulkiness effectively shields one face of the transient enamine or iminium ion, forcing the reaction to occur from the less hindered face. beilstein-journals.orgunibo.it

Hydrogen Bonding: The carboxylic acid group in proline, or other H-bond donor groups in its derivatives, can act as a Brønsted acid. This group can coordinate with the electrophile, holding it in a specific orientation relative to the nucleophilic enamine, thereby directing the stereochemical outcome of the bond-forming step. rsc.orgnih.gov

By modifying the catalyst's structure, such as changing the substituents, it is possible to fine-tune these non-covalent interactions to optimize enantioselectivity for a specific transformation. rsc.org

Transition metal catalysis is a cornerstone of asymmetric synthesis, offering powerful methods for creating chiral centers. hud.ac.uk For this compound, key strategies include the asymmetric hydrogenation of a corresponding prochiral imine or the asymmetric allylation of an imine. acs.org These reactions typically employ complexes of metals like rhodium, ruthenium, iridium, or palladium. hud.ac.ukacs.org

A related and common approach involves the synthesis of the corresponding chiral alcohol, (1R)-1-phenylbut-3-en-1-ol, which can then be converted to the target amine. This alcohol is accessible via the asymmetric hydrogenation of 1-phenylbut-3-en-1-one (B2930841) using catalysts like (R,R)-TsDPEN-RuCl or through the asymmetric allylation of benzaldehyde.

In transition metal catalysis, stereocontrol is imparted by a chiral ligand that is coordinated to the metal center. The design of these ligands is critical for achieving high enantioselectivity. acs.org The ligand creates a chiral pocket around the metal's active site, which forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer.

Key families of chiral ligands relevant to this synthesis include:

BINOL-based Ligands: (R)-BINOL and its derivatives can be used in combination with organometallic reagents to induce asymmetry in allylation reactions, achieving high enantiomeric excess.

Diamine-based Ligands: Chiral diamine ligands, such as those used in Noyori-type hydrogenation catalysts (e.g., TsDPEN), are highly effective for the asymmetric reduction of ketones and imines. acs.org

Chiral Phosphines: Bidentate phosphine (B1218219) ligands (e.g., BINAP, Josiphos) are widely used in a variety of metal-catalyzed reactions, including hydrogenation and allylation. Their electronic and steric properties can be systematically tuned to maximize catalyst activity and selectivity. hud.ac.uk

The interaction between the metal, the chiral ligand, and the substrate creates diastereomeric transition states, and the energy difference between these states determines the enantiomeric excess of the product.

Many metal-catalyzed reactions involve intermediates that can react at multiple positions or can generate multiple stereocenters, making selectivity a critical issue.

Regioselectivity: In asymmetric allylation reactions, a π-allyl metal complex is formed as an intermediate. A nucleophile can potentially attack at either the central (α) or terminal (γ) carbon of the allyl system. The choice of metal, ligand, and reaction conditions determines the regioselectivity. For the synthesis of this compound, linear regioselectivity (attack at the terminal carbon) is required.

Diastereoselectivity: When a reaction creates a new stereocenter in a molecule that already contains one, two diastereomers can be formed (e.g., syn or anti). In the reductive cross-coupling of allylic alcohols with imines to form homoallylic amines, Ti-based catalysts have been shown to exhibit high diastereoselectivity. For instance, the coupling of an imine with (E)-crotyl alcohol can deliver the anti-homoallylic amine with a diastereomeric ratio of ≥ 20:1, demonstrating the powerful stereocontrol exerted by the catalytic system. nih.gov This level of control is crucial for synthesizing complex molecules with multiple, well-defined stereocenters.

| Metal/Catalyst | Ligand/Substrate System | Reaction Type | Selectivity Outcome | Reference |

| Ruthenium | (R,R)-TsDPEN with 1-phenylbut-3-en-1-one | Asymmetric Hydrogenation | Leads to the (R)-alcohol precursor with high ee. | |

| Titanium | Ti(Oi-Pr)₄ with Imine + Allylic Alcohol | Reductive Cross-Coupling | High diastereoselectivity (anti:syn ≥ 20:1). | nih.gov |

| Palladium | Pd(0) with Phosphine Ligands | Asymmetric Allylation | Enables sp³-sp³ bond formation. | hud.ac.uk |

This table summarizes findings for reactions that are either direct routes to or analogous syntheses of precursors for this compound.

Other Catalytic Systems for Chirality Induction

Beyond mainstream catalytic methods, several other systems have shown promise in the asymmetric synthesis of chiral amines. Iridium-based catalysts, for instance, have been effectively used in the asymmetric hydrogenation of imines. acs.org The use of novel C1-symmetry sulfoximine (B86345) ligands with iridium has yielded chiral amines with high enantioselectivity. acs.org Another notable system involves air-stable P-stereogenic dihydrobenzooxaphosphole oxazoline (B21484) ligands (LalithPhos) complexed with iridium, which has demonstrated excellent results in the asymmetric hydrogenation of N-aryl imines. acs.org

Rhodium(I) catalysts paired with chiral diene ligands have also emerged as a powerful tool for asymmetric carbene-transfer reactions. chinesechemsoc.org These systems are effective for the enantioselective B–H bond insertion of α-alkyl-α-diazoacetates, proceeding under mild conditions to produce a variety of chiral organoboranes with high yields and excellent enantioselectivity. chinesechemsoc.org These organoboranes are versatile intermediates that can be transformed into various chiral molecules.

Furthermore, the development of catalysts for challenging substrates like N-alkyl ketimines has seen progress. The high basicity of the resulting N-alkyl amines often leads to catalyst deactivation. acs.org However, iridacycle catalysts prepared from ligands like MaxPHOX have shown high efficiency in the direct hydrogenation of N-alkyl imines under mild conditions, achieving high enantioselectivity. acs.org

Table 1: Performance of Various Catalytic Systems in Asymmetric Synthesis**

| Catalytic System | Reaction Type | Key Features | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Iridium/C1-Symmetry Sulfoximine Ligands | Asymmetric Hydrogenation of Imines | Effective for exocyclic and acyclic N-aryl imines. | 91% |

| Iridium/LalithPhos Ligands | Asymmetric Hydrogenation of N-Aryl Imines | Air-stable catalyst, provides enantiopure products. | Up to 99% |

| Rhodium(I)/Chiral Diene Ligands | Carbene B-H Bond Insertion | Mild reaction conditions, broad substrate scope for chiral organoboranes. | Up to 99% |

| Iridacycle/MaxPHOX Ligands | Asymmetric Hydrogenation of N-Alkyl Imines | Overcomes catalyst deactivation by basic amine products. | Up to 94% |

Diastereoselective and Chiral Auxiliary-Based Synthetic Routes

Diastereoselective synthesis using chiral auxiliaries represents a robust strategy for controlling stereochemistry. The N-tert-butanesulfinyl group is a highly effective chiral auxiliary in the synthesis of chiral amines. acs.org For instance, the reaction of N-tert-butanesulfinyl imines with zinc homoenolates, generated from the ring-opening of cyclopropanols, proceeds with high regio- and stereoselectivity to produce vicinal amino alcohol derivatives. acs.orgnih.gov The stereochemical outcome is influenced by the configuration of the sulfinyl group, with the nucleophilic attack generally occurring on a specific face of the imine to yield anti-configured amino alcohols. acs.org

The choice of reagents and reaction conditions is critical for achieving high diastereoselectivity. For example, in the reaction of sulfinyl imines with cyclopropanols, the use of diethylzinc (B1219324) and triethylamine (B128534) at elevated temperatures has been optimized to favor the formation of the desired diastereomer. acs.orgnih.gov The scope of this method has been explored with various substituted cyclopropanols and sulfinyl imines, demonstrating its utility in generating a range of chiral amino alcohol precursors. acs.org

Another approach involves the use of chiral auxiliaries in combination with ring-closing metathesis to construct complex cyclic structures. researchgate.net For example, an enantiopure (S)-1-phenylbut-3-enylamine can be converted into a diallylamine (B93489) derivative, which then undergoes ring-closing metathesis to form a substituted dehydropiperidine. researchgate.net

Chemoenzymatic and Biocatalytic Pathways for this compound and Related Structures

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. ucl.ac.ukrug.nl Enzymes, operating under mild conditions, can achieve high levels of enantioselectivity and regioselectivity, often simplifying synthetic routes and reducing waste. rug.nl

Transaminase-Mediated Enantioselective Amination

Transaminases (TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comuniovi.es These enzymes catalyze the transfer of an amino group from an amino donor, such as isopropylamine (B41738) or L-alanine, to a ketone substrate. mdpi.comcsic.es The reaction is often equilibrium-limited, but strategies such as using an excess of the amino donor or removing the ketone byproduct can drive the reaction towards the desired amine product. mdpi.com

A variety of transaminases have been screened for the synthesis of chiral amines, and enzymes with opposite stereoselectivity are often available, allowing for the synthesis of either enantiomer of the target amine. uniovi.es For the synthesis of (3E)-4-arylbut-3-en-2-amines, a sequential two-step chemoenzymatic process has been developed, involving the laccase-mediated oxidation of the corresponding racemic alcohol to the ketone, followed by a transaminase-catalyzed asymmetric amination. uniovi.es This method has been shown to produce a range of chiral amines with excellent enantiomeric excess (94->99%). uniovi.es

Cascade Reactions Integrating Enzymatic and Chemical Steps

The integration of enzymatic and chemical catalytic steps into one-pot cascade reactions offers significant advantages in terms of process efficiency and sustainability. csic.es A notable example is the synthesis of chiral amines from racemic alcohols, which combines a chemocatalyzed oxidation step with a biocatalytic amination step. csic.es For instance, a palladium-based catalyst can be used for the aerobic oxidation of a racemic alcohol to the corresponding ketone, which is then asymmetrically aminated in the same pot by a transaminase. csic.es

Another powerful cascade strategy involves coupling a transaminase with a pyruvate (B1213749) decarboxylase (PDC). mdpi.com In this system, the pyruvate byproduct from the transamination reaction is converted by PDC into acetaldehyde (B116499) and carbon dioxide, effectively removing it from the reaction and shifting the equilibrium towards the formation of the chiral amine. mdpi.com This approach has been successfully applied to the synthesis of 3-amino-1-phenylbutane, achieving yields greater than 60% and enantiomeric excesses of around 90%. mdpi.com

Table 2: Chemoenzymatic Cascade for Chiral Amine Synthesis**

| Cascade System | Reaction Steps | Key Advantages | Reported Outcome |

|---|---|---|---|

| Laccase/Transaminase | 1. Laccase-mediated oxidation of racemic alcohol to ketone. 2. Transaminase-mediated asymmetric amination of the ketone. | Sequential one-pot process, broad substrate scope, access to both enantiomers. | 29-75% isolated yield, 94->99% ee for various arylbutenamines. uniovi.es |

| Transaminase/Pyruvate Decarboxylase | 1. Transaminase-catalyzed amination of a ketone. 2. PDC-catalyzed decarboxylation of the pyruvate byproduct. | Overcomes unfavorable thermodynamic equilibrium by in-situ byproduct removal. | >60% yield, ~90% ee for 3-amino-1-phenylbutane. mdpi.com |

| Palladium Catalyst/Transaminase | 1. Pd-catalyzed aerobic oxidation of racemic alcohol to ketone. 2. Transaminase-mediated asymmetric amination of the ketone. | One-pot deracemization, high efficiency. | 72-92% yield, >99% ee for various chiral amines. csic.es |

Biocatalyst Engineering for Enhanced Performance

The performance of biocatalysts can be significantly improved through protein engineering. Directed evolution and rational design are powerful techniques used to enhance enzyme properties such as substrate specificity, activity, stability, and stereoselectivity. For example, an amine transaminase was engineered through 11 rounds of evolution to efficiently produce a chiral precursor for the drug sacubitril. researchgate.net The resulting variant exhibited a high productivity of 90% conversion at a substrate concentration of 75 g/L. researchgate.net

Furthermore, the development of screening methods is crucial for identifying improved enzyme variants. An "Increasing-Molecule-Volume Screening" protocol was developed to identify imine reductases (IREDs) with a preference for bulky amine substrates, addressing a common limitation of these enzymes. rug.nl Such advancements in biocatalyst engineering are expanding the applicability of enzymatic methods to a wider range of challenging chemical transformations.

Mechanistic Investigations and Reaction Pathway Elucidation for 1r 1 Phenylbut 3 En 1 Amine

Detailed Mechanistic Studies of Asymmetric Formation Reactions

The enantioselective synthesis of (1R)-1-phenylbut-3-en-1-amine can be achieved through several advanced synthetic methodologies. These methods rely on precise control of reaction pathways to ensure high enantiomeric purity.

Elucidation of Rate-Determining Steps and Intermediates

The formation of chiral amines often involves multi-step reaction sequences where the identification of rate-determining steps and key intermediates is fundamental to optimizing reaction conditions and stereoselectivity.

One prominent strategy involves a dynamic kinetic equilibration of diastereomeric iminium ions, which then undergo a stereochemistry-determining sigmatropic rearrangement. nih.gov In this process, the amine is part of a more complex precursor which, under acidic conditions (e.g., using trifluoroacetic acid), forms an iminium ion intermediate. The equilibration between diastereomeric forms of this intermediate precedes the final, irreversible rearrangement that sets the stereocenter. nih.gov

Another powerful method is the rhodium(I)-catalyzed asymmetric carbene B–H bond insertion. chinesechemsoc.org While not a direct synthesis of the amine itself, this method creates chiral alkylboranes which are versatile precursors. Mechanistic studies, including deuterium-labeling, have shown that for related systems, the B–H bond insertion step is the rate-limiting step of the reaction. chinesechemsoc.org This catalytic system is effective at suppressing undesired side reactions like β-hydride migration, which would otherwise lead to alkene byproducts. chinesechemsoc.org

Enzymatic synthesis using ω-transaminases represents a biocatalytic approach to forming chiral amines like this compound from the corresponding ketone, 1-phenylbut-3-en-1-one (B2930841). researchgate.net In these reactions, an amino donor such as D- or L-alanine is used. The reaction equilibrium, which is often unfavorable, can be shifted towards the product by removing the pyruvate (B1213749) byproduct using lactate (B86563) dehydrogenase (LDH). researchgate.net The formation of the amine product is dependent on the specific transaminase enzyme and reaction conditions, including the use of co-solvents. researchgate.net

Reductive cross-coupling reactions of imines with allylic alcohols also provide a pathway to homoallylic amines. nih.gov The process involves the formation of an imine-titanium complex intermediate upon reaction of the imine with a titanium(IV) isopropoxide reagent. Subsequent reaction with a Grignard reagent and the lithium alkoxide of an allylic alcohol leads to the final amine product. nih.gov

Stereochemical Models and Transition State Analysis

The stereochemical outcome of these asymmetric syntheses is dictated by the energetics of various transition states.

In the enantioselective synthesis of 1-azabicyclic molecules derived from this compound fragments, the high degree of chirality transfer (95-99%) is explained by a stereochemistry-determining sigmatropic rearrangement that proceeds through a well-defined transition state. nih.gov The phenyl substituent at the allylic position provides excellent stereocontrol during this key step. nih.gov

For the reductive coupling of imines and allylic alcohols, empirical models have been proposed to explain the observed regio- and stereoselectivity. nih.gov These models consider the coordination of the reactants to the titanium center and the subsequent C-C bond formation, accounting for the formation of specific stereoisomers. nih.gov

In the iodocyclisation of N-substituted 1-phenylbut-3-en-1-amine (B3425618), the formation of cis-azetidine products can be rationalized by analyzing the transition states of the cyclization. The preferred transition state minimizes pseudo 1,3-diaxial interactions, leading to the observed stereoselectivity. rsc.org

| Asymmetric Synthesis Method | Key Mechanistic Feature | Stereochemical Control | Reference |

| Dynamic Kinetic Resolution | Equilibration of iminium ions followed by sigmatropic rearrangement. | Chirality transfer from the amine's stereocenter during the rearrangement. | nih.gov |

| ω-Transaminase Catalysis | Enzymatic reductive amination of a ketone. | Enzyme's active site dictates the stereochemistry of the resulting amine. | researchgate.net |

| Reductive Cross-Coupling | Formation of an imine-titanium complex. | Coordination geometry in the transition state of the C-C bond formation. | nih.gov |

Reactivity and Stereoselective Transformations of this compound

The dual functionality of this compound, comprising a chiral amino group and a reactive olefin, makes it a versatile substrate for a range of stereoselective transformations.

Functional Group Interconversions with Stereochemical Retention

The primary amine group can undergo various functional group interconversions, such as N-alkylation or acylation, typically with retention of the stereocenter's configuration. For instance, the amine can be converted to its N-benzyl derivative, N-benzyl-1-phenylbut-3-en-1-amine, which is a common substrate in further synthetic elaborations. rsc.orgresearchgate.net These transformations are fundamental for introducing protecting groups or for building more complex molecular architectures without disturbing the established chirality. iranchembook.ir

Olefin Reactivity in Conjugate Additions and Cycloadditions

The butenyl group's double bond is susceptible to electrophilic attack, enabling various cyclization reactions. A notable example is the iodocyclisation of N-benzyl-1-phenylbut-3-en-1-amine. rsc.orgresearchgate.net This reaction's outcome is highly dependent on the temperature. At 20°C, treatment with iodine and sodium hydrogen carbonate in acetonitrile (B52724) yields the 4-exo-tet cyclization product, a cis-azetidine, in high yield. rsc.orgresearchgate.net This demonstrates the reactivity of the olefin in an intramolecular cycloaddition-type process.

| Reaction | Substrate | Conditions | Product | Yield | Reference |

| Iodocyclisation | N-benzyl-1-phenylbut-3-en-1-amine | I₂, NaHCO₃, MeCN, 20°C | cis-2-(iodomethyl)-1-benzyl-4-phenylazetidine | 96% | rsc.orgresearchgate.net |

| Iodocyclisation | N-benzyl-1-phenylbut-3-en-1-amine | I₂, NaHCO₃, MeCN, 50°C | cis-3-iodo-1-benzyl-4-phenylpyrrolidine | 82% | rsc.orgresearchgate.net |

Rearrangement Reactions and their Stereochemical Implications

This compound and its derivatives are known to undergo fascinating rearrangement reactions with significant stereochemical consequences.

The iodocyclisation mentioned above is a prime example. While the kinetically favored product at low temperature is the azetidine (B1206935), increasing the temperature to 50°C leads to its isomerisation, cleanly delivering the thermodynamically more stable cis-pyrrolidine derivative. rsc.orgresearchgate.net This rearrangement likely proceeds through an aziridinium (B1262131) ion intermediate. acs.org This temperature-controlled, stereoselective switch between two different heterocyclic ring systems highlights the nuanced reactivity of the molecule. rsc.org

Furthermore, a strategy for the enantioselective synthesis of 1-azabicyclic rings utilizes a stereochemistry-determining sigmatropic rearrangement as the key step. nih.gov This process involves the dynamic kinetic epimerization of iminium ions derived from precursors containing the this compound moiety, followed by the rearrangement which transfers the chirality of the starting amine to the newly formed product with high fidelity. nih.govlookchem.com This illustrates how the inherent chirality of the amine can be used to direct the stereochemical outcome of complex rearrangements.

Strategic Applications of 1r 1 Phenylbut 3 En 1 Amine As a Chiral Synthon

Construction of Complex Chiral Molecules and Scaffolds

The defined stereochemistry of (1R)-1-phenylbut-3-en-1-amine makes it an excellent starting material for establishing chirality in more complex molecular architectures. A notable application is in the enantioselective synthesis of angularly substituted 1-azabicyclic ring systems, which are core structures in various natural products and medicinally significant compounds. nih.gov

A strategy has been developed that utilizes the amine's inherent chirality to control the stereochemical outcome of a cascade reaction involving iminium ion formation and sigmatropic rearrangement. nih.gov In this process, the chiral amine is first converted into an aminoacetal precursor. When this precursor is treated with an acid, such as trifluoroacetic acid (TFA), it forms a diastereomeric mixture of iminium ions that can equilibrate. This dynamic kinetic equilibration is followed by a stereochemistry-determining nih.govnih.gov-sigmatropic rearrangement, which proceeds with a high degree of chirality transfer from the original 1-phenylbut-3-enyl fragment. nih.gov

This methodology has been successfully applied to create a variety of fused pyrrolidine (B122466) and piperidine (B6355638) ring systems with excellent enantiomeric purity (typically 95–99% ee). nih.gov The phenyl group at the allylic position of the starting amine is crucial for achieving the high level of stereocontrol observed in the rearrangement. nih.gov

Table 1: Enantioselective Synthesis of 1-Azabicyclic Scaffolds This table summarizes the synthesis of various cis-fused 1-azabicyclic products from aminoacetal precursors derived from this compound, demonstrating the high yields and excellent chirality transfer.

| Precursor | Product | Yield | Chirality Transfer |

| Aminoacetal 15 | cis-Hexahydrocyclopenta[b]pyrrole carbamate (B1207046) 18 | 95% | 97% |

| Aminoacetal 16 | cis-Octahydrocyclopenta[b]pyridine carbamate 19 | 80% | 96% |

| Data sourced from research on enantioselective synthesis of azacyclic molecules. nih.gov |

This approach highlights the amine's utility in translating a single stereocenter into multiple, well-defined stereocenters within a complex bicyclic scaffold, which can then be converted into novel bicyclic β-amino acids. nih.gov

Role in the Synthesis of Optically Active Nitrogen-Containing Heterocycles

Chiral nitrogen-containing heterocycles, such as pyrrolidines and azetidines, are ubiquitous structural motifs in pharmaceuticals and biologically active compounds. unibo.it this compound serves as a key precursor for the stereoselective synthesis of these important heterocyclic systems.

A powerful method for this transformation is the iodocyclization of N-substituted homoallylic amines. rsc.org Research has shown that N-benzyl-1-phenylbut-3-en-1-amine, prepared from the parent chiral amine, undergoes a highly stereoselective cyclization when treated with iodine. The outcome of this reaction can be precisely controlled by the reaction temperature. rsc.orgresearchgate.net

At a lower temperature (20 °C), the reaction proceeds via a 4-exo-trig cyclization to selectively yield a functionalized (2S,4R)-2-(iodomethyl)azetidine derivative. rsc.org If the temperature is raised to 50 °C, the initially formed azetidine (B1206935) undergoes a thermal isomerization, leading cleanly to the formation of a (2S,4R)-3-iodopyrrolidine derivative. nih.govrsc.org This temperature-dependent selectivity provides a divergent route to two different classes of valuable chiral heterocycles from a single precursor, with the stereocenter from the original amine dictating the absolute stereochemistry of the products. rsc.org

Table 2: Temperature-Controlled Iodocyclization of N-Benzyl-1-phenylbut-3-en-1-amine This table illustrates the selective formation of either azetidine or pyrrolidine derivatives based on the reaction temperature.

| Starting Material | Temperature | Reagents | Major Product | Yield |

| N-benzyl-(1R)-1-phenylbut-3-en-1-amine | 20 °C | I₂, NaHCO₃, MeCN | cis-Azetidine 2a | 96% |

| N-benzyl-(1R)-1-phenylbut-3-en-1-amine | 50 °C | I₂, NaHCO₃, MeCN | cis-Pyrrolidine 3a | 82% |

| Data sourced from studies on the synthesis of azetidines and pyrrolidines via iodocyclization. rsc.org |

The resulting functionalized heterocycles can be further manipulated, for instance, by nucleophilic substitution of the iodide, to generate a library of chiral azetidine and pyrrolidine derivatives. nih.govrsc.org

Development of Chiral Catalysts and Ligands Derived from this compound

Chiral amines are fundamental building blocks for the synthesis of ligands used in asymmetric catalysis. mdpi.com Their well-defined stereocenters can induce enantioselectivity when coordinated to a metal center. This compound is recognized as a potential precursor for the development of such chiral ligands and catalysts. lookchem.com

The primary amine functionality offers a convenient handle for synthetic modification. It can be readily derivatized to form more complex ligand structures, such as diamines, amino alcohols, or phosphine-amine ligands, which are privileged classes in catalysis. For example, the amine could be acylated, alkylated, or reacted with phosphorus electrophiles to install coordinating groups. The pendant butenyl group also offers a site for further functionalization or for influencing the steric environment around a catalytic center.

While the potential for this compound to serve as a synthon for chiral ligands is clear, specific examples of its direct conversion into a ligand and subsequent application in a widely used catalytic reaction are not extensively documented in dedicated studies. However, its classification as a chiral building block for asymmetric synthesis underscores its inherent value for this purpose. lookchem.combldpharm.com The development of novel catalysts from readily available chiral synthons like this compound remains an active and important area of chemical research.

Computational and Theoretical Chemistry Studies of 1r 1 Phenylbut 3 En 1 Amine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules like (1R)-1-phenylbut-3-en-1-amine. By solving the Kohn-Sham equations, DFT provides a detailed picture of the electron distribution within the molecule, which in turn governs its chemical behavior.

DFT calculations can determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the nitrogen lone pair and the π-systems of the phenyl ring and the vinyl group are expected to be the primary contributors to the HOMO, making these sites susceptible to electrophilic attack. The LUMO is likely to be associated with the antibonding orbitals of the aromatic ring and the double bond.

Furthermore, DFT can be employed to calculate various reactivity descriptors. These include the electrostatic potential (ESP) map, which visualizes the charge distribution and helps identify sites for nucleophilic and electrophilic attack. For this compound, the ESP would likely show a region of negative potential around the nitrogen atom due to its lone pair, making it a primary site for protonation and other electrophilic interactions. Fukui functions can also be calculated to provide a more quantitative measure of the local reactivity at different atomic sites within the molecule.

In the context of its use in synthesis, DFT calculations can model the transition states of reactions involving this compound. For instance, in reactions where it acts as a chiral auxiliary or a ligand, DFT can help rationalize the observed stereoselectivity by comparing the energies of the diastereomeric transition states. These calculations often reveal the subtle non-covalent interactions, such as steric hindrance and hydrogen bonding, that dictate the stereochemical outcome.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides valuable information about the electronic structure of a single, optimized geometry, molecular dynamics (MD) simulations offer a dynamic perspective on the conformational landscape of this compound. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its accessible conformations over time.

The conformational flexibility of this compound arises from the rotation around several single bonds: the C-N bond, the C-C bond connecting the chiral center to the phenyl group, and the C-C bond connecting the chiral center to the vinyl group. MD simulations can map out the potential energy surface associated with these rotations, identifying the low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule might orient itself when interacting with other molecules, such as substrates or metal centers in a catalytic reaction.

The results of MD simulations are often visualized through Ramachandran-like plots, which show the distribution of dihedral angles, or through principal component analysis (PCA) of the atomic trajectories to identify the dominant modes of motion. These analyses can reveal the preferred spatial arrangement of the phenyl, amino, and vinyl groups, which is a key determinant of its stereodirecting ability. For example, simulations might show that certain conformations which minimize steric clash between the bulky phenyl group and the butenyl chain are more populated, thereby influencing how the molecule presents its reactive sites.

Prediction of Stereoselectivity and Reaction Outcomes

A significant application of computational chemistry in the study of this compound is the prediction of stereoselectivity in reactions where it is involved. This is particularly relevant when it is used as a chiral ligand in asymmetric catalysis or as a chiral auxiliary to direct the stereochemical course of a reaction.

Computational models, often combining quantum mechanics (like DFT) and molecular mechanics (QM/MM), can be used to model the entire reaction pathway. By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict the major product and the expected enantiomeric or diastereomeric excess. These models must accurately account for the three-dimensional structure of the transition state, including the coordination of the amine to a metal center and the interactions with the substrate.

For instance, in the addition of a nucleophile to a prochiral substrate in the presence of a catalyst containing this compound as a ligand, computational models can help identify the origin of the stereoselectivity. nih.gov The models might reveal that one face of the substrate is sterically shielded by the phenyl group of the amine in the transition state, leading to preferential attack from the other face. nih.gov These predictions can be invaluable for the rational design of new catalysts and for optimizing reaction conditions to achieve higher stereoselectivity. nih.gov

Spectroscopic Property Predictions (Theoretical)

Computational methods can also be used to predict the spectroscopic properties of this compound, which can aid in its characterization and in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be performed using methods like DFT. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of the molecule. Discrepancies between the calculated and experimental spectra can also provide insights into conformational preferences or solvent effects. For example, theoretical NMR data has been reported for related compounds like (E)-1-phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol. rsc.org

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. These calculations provide a theoretical IR spectrum that can be compared with the experimental spectrum. The calculated vibrational modes can be visualized to assign the experimentally observed absorption bands to specific molecular motions, such as N-H stretching, C=C stretching of the vinyl group, and aromatic C-H bending. This can be a powerful tool for confirming the presence of specific functional groups and for studying intermolecular interactions like hydrogen bonding. Theoretical IR data is available for similar structures like (E)-1-phenyl-3-(m-tolyl)prop-2-en-1-ol. rsc.org

UV-Vis and Circular Dichroism (CD) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption (UV-Vis) and electronic circular dichroism (ECD) spectra of chiral molecules like this compound. The UV-Vis spectrum is related to the electronic transitions from the ground state to various excited states, and TD-DFT can calculate the energies and intensities of these transitions. For a chiral molecule, the ECD spectrum, which measures the differential absorption of left and right circularly polarized light, provides information about the absolute configuration. By comparing the calculated ECD spectrum with the experimental one, the (R) or (S) configuration of the chiral center can be determined. This has been demonstrated for the related compound (1R)-1-phenylbut-3-en-1-ol.

Table of Predicted Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Predicted Parameter | Value Range | Key Structural Feature |

| ¹H NMR | Chemical Shift (δ) | 7.2-7.4 ppm | Phenyl protons |

| ¹H NMR | Chemical Shift (δ) | 5.7-5.9 ppm | Vinyl proton (CH=) |

| ¹H NMR | Chemical Shift (δ) | 5.0-5.2 ppm | Vinyl protons (=CH₂) |

| ¹H NMR | Chemical Shift (δ) | 4.1-4.3 ppm | Methine proton (CH-N) |

| ¹H NMR | Chemical Shift (δ) | 1.5-1.7 ppm | Amine protons (NH₂) |

| ¹³C NMR | Chemical Shift (δ) | 140-145 ppm | Quaternary phenyl carbon |

| ¹³C NMR | Chemical Shift (δ) | 125-130 ppm | Phenyl carbons |

| ¹³C NMR | Chemical Shift (δ) | 135-140 ppm | Vinyl carbon (=CH) |

| ¹³C NMR | Chemical Shift (δ) | 115-120 ppm | Vinyl carbon (=CH₂) |

| ¹³C NMR | Chemical Shift (δ) | 55-60 ppm | Chiral carbon (C-N) |

| IR | Wavenumber (cm⁻¹) | 3300-3400 | N-H stretch |

| IR | Wavenumber (cm⁻¹) | 3000-3100 | Aromatic/Vinyl C-H stretch |

| IR | Wavenumber (cm⁻¹) | 1640-1650 | C=C stretch |

| UV-Vis | λmax (nm) | ~210, ~260 | π → π* transitions |

Emerging Research Directions and Future Perspectives in 1r 1 Phenylbut 3 En 1 Amine Chemistry

Sustainable and Green Chemistry Approaches to Synthesis

The synthesis of chiral amines is undergoing a paradigm shift, moving away from classical methods that often require harsh conditions and expensive, toxic metal catalysts towards more sustainable and environmentally benign "green" approaches. researchgate.net Biocatalysis and chemoenzymatic strategies are at the forefront of this movement, offering high selectivity under mild, aqueous conditions. researchgate.netucl.ac.uk

One prominent green strategy for producing enantiopure homoallylic amines like (1R)-1-phenylbut-3-en-1-amine is through enzymatic kinetic resolution. For instance, the racemic mixture of 1-phenylbut-3-en-1-amine (B3425618) can be resolved using lipases. A study demonstrated the use of Candida antarctica lipase (B570770) B (CALB) for the N-acylation of the (R)-enantiomer, allowing for the separation of the two enantiomers. This chemoenzymatic approach, combining a chemical synthesis of the racemate followed by enzymatic resolution, provides a viable route to the enantiopure amine. researchgate.net

Another key biocatalytic tool is the use of transaminases (TAs), which can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. worktribe.comrsc.org While direct synthesis of this compound via a transaminase is an active area of research, challenges such as unfavorable reaction equilibria often need to be addressed, for example, by coupling the reaction with a pyruvate (B1213749) decarboxylase (PDC) to remove the pyruvate by-product and drive the reaction forward.

The principles of green chemistry also encourage the use of sustainable solvents. Glycerol, a byproduct of biodiesel production, is being explored as a green reaction medium for various organic syntheses. scispace.com The development of catalytic systems that can operate in such environmentally friendly solvents is a key area of future research for the synthesis of this compound and its derivatives.

| Method | Catalyst/Enzyme | Key Features | Example Substrate/Product | Reported Efficiency |

|---|---|---|---|---|

| Chemoenzymatic Kinetic Resolution | Lipase from Candida antarctica (CALB) | Resolves racemic amines via selective N-acylation. Mild conditions. | Racemic 1-phenylbut-3-en-1-amine | (S)-amine and (R)-amide obtained with high enantiomeric excess. researchgate.net |

| Asymmetric Biocatalysis | Transaminase (TA) | Direct asymmetric synthesis from a prochiral ketone. High enantioselectivity. | Prochiral ketone to chiral amine | Equilibrium shift often required for high conversion. worktribe.com |

| Three-Component Synthesis | Re2O7 | Mild, open-flask conditions using a metal catalyst with allyltrimethylsilanes. | Carbonyl, carbamate (B1207046), and allylsilane to protected homoallylic amine | Excellent chemoselectivity and diastereoselectivity observed for various substrates. rsc.org |

Integration in Continuous Flow and Microfluidic Reactor Technologies

The transition from traditional batch processing to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries. Continuous flow reactors, particularly microfluidic reactors, offer numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, precise control over reaction parameters, and potential for automation and scalability. nih.govtandfonline.com

For example, automated microfluidic platforms have been used for the rapid development and optimization of challenging asymmetric hydrogenations, drastically reducing material consumption and experimental time. researchgate.net Such systems could be adapted for the optimization of catalytic reactions to produce this compound. The development of chiral gel catalysts that can be immobilized in microfluidic channels represents another innovative approach, combining the benefits of homogeneous catalysis with the ease of separation of heterogeneous systems. nih.gov The integration of these advanced reactor technologies is expected to enable more efficient, scalable, and cost-effective production of enantiopure homoallylic amines.

| Technology | Key Advantages | Relevance to this compound Synthesis |

|---|---|---|

| Continuous Flow Reactors (Packed-Bed) | - Enhanced catalyst stability and reusability (with immobilized enzymes).

| Enables scalable production using immobilized transaminases or other catalysts for asymmetric synthesis or resolution. |

| Microfluidic Reactors | - Superior heat and mass transfer.

| Ideal for high-throughput screening of catalysts and conditions for novel synthetic routes. Facilitates the use of photo-biocatalytic systems. |

| Cascade Microreactors | - Integration of multiple reaction steps into a single continuous process.

| Potential for multi-step chemoenzymatic or biocatalytic cascade synthesis of derivatives starting from simple precursors. |

Novel Reactivity Modes and Unexplored Transformations

The unique structure of this compound, with its reactive allyl and amine functionalities, opens the door to a wide range of novel transformations for the synthesis of complex molecular architectures. Research is moving beyond simple functional group interconversions to explore intramolecular reactions that can rapidly build cyclic and polycyclic systems.

One of the most promising areas is the exploration of sigmatropic rearrangements, such as the aza-Cope rearrangement . This reaction involves the mdpi.commdpi.com-sigmatropic shift of a homoallylic amine derivative. A recent study demonstrated a metal-free 2-aza-Cope rearrangement of aldimines, generated in situ from 1,1-diphenylhomoallylamines and various aldehydes, promoted by 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) at room temperature. rsc.orguantwerpen.be This method provides rapid access to α-substituted homoallylic amines. Specifically, an imine derivative of 1-phenylbut-3-en-1-amine has been shown to undergo this rearrangement, highlighting a direct pathway to functionalize the α-position. rsc.org The cationic 2-aza-Cope rearrangement, often coupled with a Mannich cyclization, is a powerful tool for constructing substituted pyrrolidine (B122466) rings. wikipedia.orgnih.gov

Radical cyclizations offer another avenue for creating new ring systems. wikipedia.org The allyl group in this compound can act as a radical acceptor in intramolecular reactions, leading to the formation of five- or six-membered rings. While specific examples starting from the title compound are still being explored, the general methodology of radical cyclization is well-established and represents a frontier for creating novel derivatives.

Other intramolecular cyclization reactions , such as those induced by electrophiles (e.g., iodine or selenium reagents) or transition metals, can transform the homoallylic amine into valuable heterocyclic structures like piperidines and pyrrolidines. nih.gov The development of catalytic, asymmetric versions of these cyclizations is a key objective for future research.

| Reaction Type | Description | Potential Product from this compound | Reference Concept |

|---|---|---|---|

| Aza-Cope Rearrangement | A mdpi.commdpi.com-sigmatropic rearrangement that can be used to synthesize α-substituted homoallylic amines or, in tandem with cyclization, form heterocyclic rings. | α-Functionalized homoallylic amines, substituted pyrrolidines. | rsc.orgwikipedia.org |

| Radical Cyclization | Intramolecular addition of a radical to the alkene, leading to cyclic products. | Substituted pyrrolidines or piperidines. | wikipedia.org |

| Electrophile-Induced Cyclization | Cyclization initiated by an electrophile (e.g., I+, Se+) attacking the double bond, followed by nucleophilic attack by the amine. | Functionalized piperidines or pyrrolidines. | nih.gov |

| Nazarov Cyclization Analogue | A 4π-electrocyclic reaction, typically of divinyl ketones. Aza-analogues could potentially be developed from imine derivatives. | Cyclopentenyl amine derivatives. | organic-chemistry.org |

Synergistic Methodologies Combining Catalytic and Biocatalytic Processes

Chemoenzymatic cascades merge the high selectivity of enzymes with the broad reaction scope of chemical catalysts. A powerful example is the coupling of a metal-catalyzed reaction with an enzymatic transformation. For instance, a one-pot process could involve a metal-catalyzed cross-coupling to form a prochiral ketone, followed by in-situ asymmetric amination using a transaminase. rsc.org Another demonstrated approach for related structures involves a monoamine oxidase (MAO-N) catalyzed oxidation to form an iminium intermediate, which is then trapped by a metal-catalyzed allylation, followed by a second biocatalytic step for deracemization. acs.org

Multi-enzyme cascades link several biocatalytic transformations sequentially in one pot. mdpi.commanchester.ac.uk These systems can be constructed in vitro with isolated enzymes or within a whole-cell system engineered to express all the necessary enzymes. A hypothetical cascade to produce this compound could start from a simpler precursor and use a sequence of enzymes, such as an ene-reductase and a transaminase, to build the final molecule with high stereocontrol. ucl.ac.uk Such cascades benefit from compatible reaction conditions (mild pH and temperature) and can incorporate cofactor regeneration systems, making them highly atom-efficient and sustainable. mdpi.com The development of novel enzymatic activities and the engineering of existing enzymes to work in concert are key to unlocking the full potential of these synergistic methodologies.

| Strategy | Catalyst Combination | Process Description | Potential Application |

|---|---|---|---|

| One-Pot Chemoenzymatic Cascade | Metal Catalyst + Enzyme (e.g., Transaminase or Lipase) | A chemical reaction (e.g., metathesis, hydrogenation) is followed by an enzymatic step (e.g., amination, resolution) in the same vessel. rsc.orgmdpi.com | Synthesis of this compound from a precursor alkyne or resolution of the racemate. |

| Multi-Enzyme (Biocatalytic) Cascade | Enzyme 1 + Enzyme 2 + ... (e.g., ADH + TA) | Multiple enzymatic steps run concurrently or sequentially to build a complex molecule from a simple starting material. worktribe.com | De novo synthesis of this compound from a simple alcohol or keto acid. |

| Photo-Biocatalytic Cascade | Photocatalyst + Enzyme (e.g., Ene-Reductase) | Light-driven photocatalyst regenerates a cofactor needed for the enzymatic transformation. acs.org | Sustainable reduction or amination steps using light as the energy source. |

| Whole-Cell Biocatalysis | Engineered Microorganism (e.g., E. coli) | The host cell expresses multiple enzymes and provides necessary cofactors for a complete reaction pathway. worktribe.com | Cost-effective and self-sustaining production of the target amine or its derivatives. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1R)-1-phenylbut-3-en-1-amine, and how can reaction conditions be optimized for enantiomeric purity?

- Methodology : The compound is synthesized via oxidative cleavage of precursors like (2R)-2-phenyl-2-[(1′R)-1′-phenylbut-3′-enylamino]ethanol using lead acetate and hydroxylamine hydrochloride in CH₂Cl₂/MeOH at 0°C . Enantiomeric purity is achieved through enzymatic resolution with ethyl methoxyacetate, though steric hindrance from substituents may reduce selectivity . Optimization involves adjusting reaction time, temperature, and catalyst loading.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are key spectral features interpreted?

- Methodology :

- ¹H NMR : Peaks at δ 7.30–7.18 (aromatic protons), 5.72–5.64 (alkene proton), and 3.62 (stereogenic center) confirm structure .

- HRMS : A molecular ion peak at m/z 330.2433 ([M + H]⁺) matches the calculated mass for C₂₁H₃₂NO₂ .

- IR : Absence of NH stretches (due to hydrochloride salt) and presence of C=C (1453 cm⁻¹) validate functional groups .

Q. How is enantiomeric purity assessed, and what methods resolve racemic mixtures of this amine?

- Methodology : Chiral HPLC or enzymatic resolution using acyl donors like ethyl methoxyacetate are standard. For example, enzymatic acylation selectively modifies one enantiomer, enabling separation . Confirmation via polarimetry or X-ray crystallography (if crystalline) is recommended .

Advanced Research Questions

Q. What strategies address contradictory NMR data when assigning stereochemistry to this compound derivatives?

- Methodology : Compare experimental NMR shifts (e.g., δ 3.62 ppm for the stereogenic center ) with computed chemical shifts using DFT-based tools like ACD/Labs or Gaussian. Coupling constants (e.g., J = 6.9 Hz in ¹H NMR) can distinguish R vs. S configurations . If discrepancies persist, crystallize the compound for X-ray diffraction .

Q. How does dynamic kinetic resolution (DKR) improve synthetic efficiency in preparing enantiopure 1-azabicyclic compounds from this amine?

- Methodology : DKR combines epimerization and selective trapping. For example, coupling this compound with spirocyclic ketals under acidic conditions enables simultaneous racemization and stereoselective product formation . Monitor reaction progress via TLC or inline IR to optimize turnover frequency.

Q. What challenges arise in synthesizing air-sensitive intermediates derived from this compound, and how are they mitigated?

- Methodology : Use Schlenk techniques or gloveboxes for moisture-sensitive steps (e.g., Grignard additions). Stabilize intermediates with inert solvents (dry THF or Et₂O) and antioxidants like BHT. Confirm stability via cyclic voltammetry or UV-Vis spectroscopy .

Q. Can computational models predict the reactivity of this compound in heterocyclic ring-forming reactions?

- Methodology : Employ DFT calculations (B3LYP/6-31G*) to map transition states and activation energies for cycloadditions. For example, predict regioselectivity in Diels-Alder reactions using Fukui indices or NBO analysis . Validate with experimental yields and HPLC monitoring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.